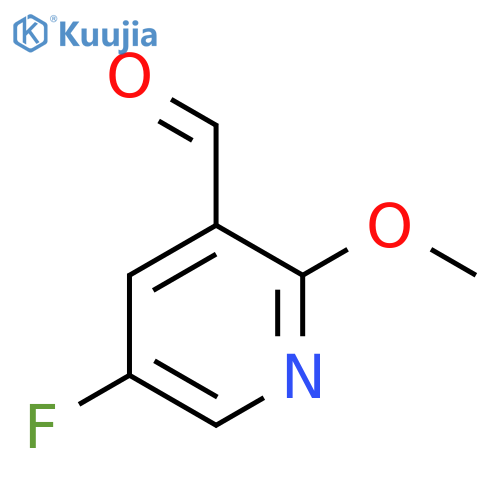

Cas no 351410-62-3 (5-fluoro-2-methoxypyridine-3-carbaldehyde)

5-fluoro-2-methoxypyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-methoxy-6-methylpyridine

- 5-fluoro-2-methoxy-3-pyridinecarboxaldehyde

- 5-Fluoro-2-methoxynicotinaldehyde

- 5-fluoro-2-methoxypyridine-3-carbaldehyde

- 5-Fluoro-2-methoxypyridine-3-carboxaldehyde

- 2-Methoxy-5-fluoropyridine-3-carbaldehyde

- 5-fluoro-2-methoxy-pyridine-3-carbaldehyde

- 5-Fluoro-3-formyl-2-methoxypyridine

- 3-PYRIDINECARBOXALDEHYDE, 5-FLUORO-2-METHOXY-

- 5-Fluoro-2-methoxy-3-pyridine carboxaldehyde

- 3-Pyridinecarboxaldehyde,5-fluoro-2-methoxy-

- PubChem16100

- YAGPZRLCMRMSFP-UHFFFAOYSA-N

- BCP2460

- MFCD04972398

- BCP24605

- AB20973

- AC-33363

- AM62421

- J-517516

- A6170

- SY065663

- AKOS005063679

- 351410-62-3

- DTXSID80627552

- SCHEMBL1116679

- FT-0648109

- CS-0062015

- DS-12753

- 5-fluoro-2-methoxynicotinaldehyde, AldrichCPR

- Pyridine5-fluoro-2-methoxy-3-carboxaldehyde

- DB-025156

-

- MDL: MFCD04972398

- インチ: 1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3

- InChIKey: YAGPZRLCMRMSFP-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=C(C(C=O)=C1)OC

計算された属性

- せいみつぶんしりょう: 155.03800

- どういたいしつりょう: 155.038

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 39.2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.3

- ゆうかいてん: No data available

- ふってん: 233.2 ºC at 760 mmHg

- フラッシュポイント: 94.8 ºC

- 屈折率: 1.52

- PSA: 39.19000

- LogP: 1.04180

- かんど: Air & Moisture Sensitive

5-fluoro-2-methoxypyridine-3-carbaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Store long-term at 2-8°C

5-fluoro-2-methoxypyridine-3-carbaldehyde 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-fluoro-2-methoxypyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1423-25G |

5-fluoro-2-methoxypyridine-3-carbaldehyde |

351410-62-3 | 97% | 25g |

¥ 1,551.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1423-10G |

5-fluoro-2-methoxypyridine-3-carbaldehyde |

351410-62-3 | 97% | 10g |

¥ 712.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1423-5G |

5-fluoro-2-methoxypyridine-3-carbaldehyde |

351410-62-3 | 97% | 5g |

¥ 409.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1050033-25g |

3-Pyridinecarboxaldehyde, 5-fluoro-2-methoxy- |

351410-62-3 | 95% | 25g |

$225 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1002583-25g |

5-fluoro-2-methoxypyridine-3-carbaldehyde |

351410-62-3 | 95% | 25g |

$610 | 2024-07-24 | |

| Chemenu | CM178059-5g |

5-Fluoro-2-methoxynicotinaldehyde |

351410-62-3 | 95% | 5g |

$224 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1050033-10g |

3-Pyridinecarboxaldehyde, 5-fluoro-2-methoxy- |

351410-62-3 | 95% | 10g |

$140 | 2024-06-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H64696-1g |

5-Fluoro-2-methoxypyridine-3-carboxaldehyde, 98% |

351410-62-3 | 98% | 1g |

¥1676.00 | 2023-02-26 | |

| Frontier Specialty Chemicals | F11569-25 g |

5-Fluoro-2-methoxynicotinaldehyde |

351410-62-3 | 25g |

$ 693.00 | 2022-11-04 | ||

| Chemenu | CM178059-10g |

5-Fluoro-2-methoxynicotinaldehyde |

351410-62-3 | 95% | 10g |

$355 | 2021-08-05 |

5-fluoro-2-methoxypyridine-3-carbaldehyde 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

3. Book reviews

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

5-fluoro-2-methoxypyridine-3-carbaldehydeに関する追加情報

5-Fluoro-2-methoxypyridine-3-carbaldehyde: A Comprehensive Overview

5-fluoro-2-methoxypyridine-3-carbaldehyde (CAS No. 351410-62-3) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a fluoro group at the 5-position, a methoxy group at the 2-position, and a formyl (carbaldehyde) group at the 3-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

The synthesis of 5-fluoro-2-methoxypyridine-3-carbaldehyde involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of a pyridine derivative, followed by selective substitution reactions to introduce the fluoro and methoxy groups. The final step involves the introduction of the aldehyde group through oxidation or direct alkylation methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its synthesis, which aligns with current trends in sustainable chemical manufacturing.

One of the most notable applications of 5-fluoro-2-methoxypyridine-3-carbaldehyde is in drug discovery. The compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in cancer progression. Additionally, its ability to act as a ligand in metalloenzyme models has opened new avenues for exploring its role in catalytic processes relevant to drug metabolism.

In materials science, 5-fluoro-2-methoxypyridine-3-carbaldehyde has been investigated for its potential as a precursor in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The aldehyde group facilitates coordination with metal ions, while the electron-withdrawing fluoro and methoxy groups influence the overall electronic properties of the resulting materials. Recent research has demonstrated that MOFs derived from this compound exhibit exceptional gas adsorption capabilities, making them promising candidates for environmental remediation applications.

From an analytical standpoint, 5-fluoro-2-methoxypyridine-3-carbaldehyde has been extensively studied using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided critical insights into its molecular structure, stability, and reactivity under various conditions. Furthermore, computational chemistry approaches have been employed to predict its electronic properties and reactivity trends, which have been validated through experimental studies.

Recent breakthroughs in medicinal chemistry have highlighted the potential of 5-fluoro-2-methoxypyridine-3-carbaldehyde as a lead compound for developing novel antibiotics. Its unique structure allows for interactions with bacterial enzymes that are critical for cell wall synthesis, making it a promising candidate for combating antibiotic-resistant pathogens. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its therapeutic potential further.

In conclusion, 5-fluoro-2-methoxypyridine-3-carbaldehyde (CAS No. 351410-62-3) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its distinctive chemical properties, coupled with advancements in synthetic methodologies and analytical techniques, continue to drive innovative research into its potential uses. As ongoing studies uncover new insights into its biological and materials-related properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological applications.

351410-62-3 (5-fluoro-2-methoxypyridine-3-carbaldehyde) 関連製品

- 2229427-97-6(methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate)

- 894949-82-7(2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide)

- 4592-54-5(4-amino-1,2-thiazole-3-carboxamide)

- 2514745-46-9(Mebeverine Hydrochloride Impurity H)

- 2229295-20-7(O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine)

- 2680619-82-1(3-(3-fluorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 1804348-26-2(3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 1261269-91-3(2,3,6-trifluoropyridine-4-carbaldehyde)

- 2580094-63-7(rac-ethyl (1R,4S,5S)-4-aminobicyclo3.2.0heptane-1-carboxylate)

- 1086599-92-9(2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol)